molecular formula C19H25N B116458 Di-(1-phenylisopropyl)methylamine CAS No. 53660-19-8

Di-(1-phenylisopropyl)methylamine

Cat. No. B116458
CAS RN: 53660-19-8
M. Wt: 267.4 g/mol
InChI Key: HJNVYHKUBNVMDC-UHFFFAOYSA-N
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Description

Di-(1-phenylisopropyl)methylamine is a compound that has been identified in illicit methamphetamine . It has a molecular formula of C19H25N and a molecular weight of 267.4 g/mol.


Synthesis Analysis

This compound has been isolated and identified spectroscopically in illicit methamphetamine. Its identity was confirmed by synthesis . It is commonly present in amounts ranging between 3 and 15% relative to methamphetamine .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectroscopic identification .


Chemical Reactions Analysis

This compound is a substance present in illicit samples of methamphetamine . The isolation, purification, and identification of this compound are described in the literature .

Scientific Research Applications

Identification and Synthesis in Illicit Methamphetamine

Di-(1-phenylisopropyl)methylamine has been identified as an impurity in illicit samples of methamphetamine. It is commonly present in amounts ranging between 3 and 15% relative to methamphetamine. The substance's identity was confirmed through synthesis (Bailey, Boulanger, Legault, & Taillefer, 1974).

Presence in Illicit Amphetamine Tablets

This compound was found as the main ingredient in several sets of amphetamine tablets sold on the illicit market in Rome, Italy, during 1999-2000. Its molecular structure closely resembles that of amphetamine and could potentially produce similar pharmacological activity. A preliminary test on its metabolic pathway in rats suggests its biotransformation to amphetamine (Ottaviano, Furnari, & Rosati, 2002).

Stimulus Properties in Drug Discrimination Studies

Phenylisopropylamine derivatives, including this compound, do not necessarily produce similar behavioral effects in test subjects. For example, while amphetamine is a CNS stimulant, its phenylisopropylamine derivative, DOM, is considered a hallucinogen. Studies have been conducted using two-lever operant procedures to evaluate the stimulus properties of these compounds (Glennon, 1986).

Role in Illicit Amphetamine Synthesis

Di-(β-Phenylisopropyl)amine is frequently found as a main impurity in illicit amphetamine samples. Its formation during the Leuckart synthesis process is discussed, along with methods for its synthesis and stereoisomerism. Analytical data and the role of the compound in the comparison of illicit amphetamine samples are also discussed (Huizer, Brussee, & Poortman-van der Meer, 1985).

Potential for Neurotoxicity

This compound and related compounds may have implications in neurotoxicity, as indicated by research on compounds like MPTP, which produces parkinsonism in experimental animals. The neurotoxicity depends on the compound's metabolism and its effects on cellular components like mitochondria (Matthews et al., 1998).

properties

IUPAC Name

N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N/c1-16(14-18-10-6-4-7-11-18)20(3)17(2)15-19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNVYHKUBNVMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968427
Record name N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53660-19-8
Record name N,alpha,alpha'-Trimethyldiphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was Di-(1-phenylisopropyl)methylamine identified and confirmed in illicit methamphetamine samples?

A2: The research paper describes the isolation and purification of this compound from illicit methamphetamine samples. [] The researchers then employed analytical techniques to determine its chemical structure. To confirm the identity of the isolated compound, they synthesized this compound and compared the analytical data of the synthesized compound with that of the isolated impurity. This rigorous approach, involving both isolation and synthesis, provided conclusive evidence for the presence of this compound in the illicit methamphetamine samples.

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